molecular formula C20H20N2O3S B12217488 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

Cat. No.: B12217488
M. Wt: 368.5 g/mol
InChI Key: GOECSTIVPABBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a complex organic compound that belongs to the class of thiazoles. This compound is characterized by its unique structure, which includes a benzodioxin ring, a methoxyethyl group, and a phenyl group attached to a thiazole ring. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a thioamide with an α-haloketone under acidic conditions.

    Coupling Reactions: The benzodioxin and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential pharmacological properties. Preliminary studies may focus on its activity against specific diseases or conditions, such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine
  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine
  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-imine

Uniqueness

The uniqueness of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C20H20N2O3S/c1-23-10-9-22-17(14-26-20(22)21-16-5-3-2-4-6-16)15-7-8-18-19(13-15)25-12-11-24-18/h2-8,13-14H,9-12H2,1H3

InChI Key

GOECSTIVPABBCT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.